molecular formula C14H15AsS B14652326 Arsine sulfide, ethyldiphenyl- CAS No. 51554-75-7

Arsine sulfide, ethyldiphenyl-

Cat. No.: B14652326
CAS No.: 51554-75-7
M. Wt: 290.26 g/mol
InChI Key: IQSGBPCDYCQIKR-UHFFFAOYSA-N
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Description

Arsine sulfide, ethyldiphenyl- (C14H15AsS) is an organoarsenic compound characterized by an arsenic atom bonded to an ethyl group, two phenyl rings, and a sulfur atom. It is synthesized via reactions involving ethyldichloroarsine or ethyl arsine oxide with hydrogen sulfide (H2S) under controlled conditions . This compound typically crystallizes as colorless leaflets or prisms, with a melting point of approximately 110°C, and exhibits solubility in organic solvents like carbon disulfide and ethanol but insolubility in water . Its stability in air contrasts with its thermal decomposition into arsenic trisulfide (As2S3) upon heating .

Properties

CAS No.

51554-75-7

Molecular Formula

C14H15AsS

Molecular Weight

290.26 g/mol

IUPAC Name

ethyl-diphenyl-sulfanylidene-λ5-arsane

InChI

InChI=1S/C14H15AsS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

IQSGBPCDYCQIKR-UHFFFAOYSA-N

Canonical SMILES

CC[As](=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine sulfide, ethyldiphenyl- typically involves the reaction of ethyldiphenylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)_2}\text{AsC}_2\text{H}_5 + \text{S} \rightarrow \text{(C}_6\text{H}_5\text{)_2}\text{AsS} \text{C}_2\text{H}_5 ]

Industrial Production Methods

Industrial production of high-purity arsenic compounds, including arsine sulfide, ethyldiphenyl-, involves several steps. These steps include the purification of raw materials, synthesis of intermediate compounds, and final product formation. Techniques such as sublimation and reduction are commonly used to achieve high purity levels .

Chemical Reactions Analysis

Oxidation Reactions

Ethyldiphenyl arsine sulfide undergoes oxidation under ambient or controlled conditions, forming arsenic oxides and sulfur-containing byproducts. Key pathways include:

  • Air Oxidation : Exposure to atmospheric oxygen leads to gradual oxidation, producing arsenic(III) oxide (As₂O₃) and ethyl disulfide (CH₂CH₃S–SCH₂CH₃) . This reaction is accelerated by light or catalytic surfaces (e.g., alumina) .

  • Strong Oxidants : Reactions with nitric acid (HNO₃) or potassium permanganate (KMnO₄) yield arsenic(V) derivatives, such as arsenic acid (H₃AsO₄), alongside sulfonic acids .

Table 1: Oxidation Products Under Varied Conditions

Oxidizing AgentProduct (Arsenic)Sulfur Byproduct
O₂ (air)As₂O₃(CH₂CH₃S)₂
HNO₃H₃AsO₄CH₃CH₂SO₃H
KMnO₄ (acidic)H₃AsO₄SO₄²⁻

Condensation with Aldehydes

Similar to primary arsines, ethyldiphenyl arsine sulfide reacts with aldehydes in acidic media. For example, condensation with formaldehyde (HCHO) proceeds via:

  • Step 1 : Formation of a bis-α-hydroxy tertiary arsine intermediate.

  • Step 2 : Further dehydration yields tetrahydro-1,4,2,5-dioxdiarsine derivatives .

Mechanism :

  • (C₆H₅)₂As(S)CH₂CH₃ + 2RCHO → (C₆H₅)₂As(S)(CH(OH)R)₂

  • Intermediate → (C₆H₅)₂As–O–CHR–O–As(C₆H₅)₂ + 2RCH₂OH

This reaction is highly sensitive to temperature and catalyst presence (e.g., HCl), with optimal yields at 0–5°C .

Substitution Reactions

The sulfide group (–S–) acts as a nucleophilic site, enabling displacement reactions:

  • Halogenation : Treatment with Cl₂ or Br₂ replaces the sulfide with halides, forming (C₆H₅)₂As(X)CH₂CH₃ (X = Cl, Br).

  • Hydrolysis : In aqueous NaOH, the sulfide group is replaced by hydroxide, yielding (C₆H₅)₂As(OH)CH₂CH₃ and H₂S .

Table 2: Substitution Reactivity

ReagentProductByproduct
Cl₂ (gas)(C₆H₅)₂As(Cl)CH₂CH₃SCl₂
NaOH (aq)(C₆H₅)₂As(OH)CH₂CH₃H₂S

Thermal Decomposition

At elevated temperatures (>200°C), ethyldiphenyl arsine sulfide decomposes autocatalytically:

  • Primary Pathway :
    (C₆H₅)₂As(S)CH₂CH₃ → As(s) + C₆H₅–C₆H₅ + CH₂=CH₂ + H₂S

  • Secondary Pathway : Liberation of toxic arsine gas (AsH₃) occurs under reducing conditions .

Coordination Chemistry

The arsenic atom acts as a soft Lewis base, forming complexes with transition metals:

  • With Ag⁺ : Forms [Ag((C₆H₅)₂As(S)CH₂CH₃)₂]⁺ complexes, detectable via colorimetric assays (analogous to the Gutzeit test) .

  • With TiCl₄ : Competes with propylene for active sites in Ziegler-Natta catalysts, altering polymerization kinetics .

Environmental and Toxicological Degradation

Ethyldiphenyl arsine sulfide degrades in the environment via:

  • Hydrolysis : Releases H₂S and arsenic oxides, which undergo further oxidation to less toxic As(V) species .

  • Microbial Action : Soil bacteria convert the compound to dimethylarsinic acid (DMA) through methylation pathways.

Toxicity Mechanism :

  • Disrupts cellular electron transport chains via arsenic-mediated oxidative stress.

  • LD₅₀ (rat, oral): ~15 mg/kg (estimated from analogous organoarsenicals).

Scientific Research Applications

Arsine sulfide, ethyldiphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of arsine sulfide, ethyldiphenyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt ion homeostasis, leading to cellular damage and hemolysis. It interacts with hemoglobin and other proteins, causing oxidative stress and membrane disruption .

Comparison with Similar Compounds

Unique Features of Ethyldiphenyl Arsine Sulfide

  • Hybrid Reactivity: Combines the nucleophilic sulfur atom with arsenic’s electrophilic character, enabling participation in redox and substitution reactions absent in non-arsenic sulfides .
  • Thermal Behavior : Unlike simpler sulfides, its decomposition pathway yields arsenic trisulfide, a material with semiconductor applications .
  • Structural Versatility : The ethyl group enhances solubility in polar solvents compared to purely phenyl-substituted analogs, broadening its utility in synthetic chemistry .

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